molecular formula C15H14O2 B2519071 Methyl 2-methyl-6-phenylbenzoate CAS No. 941320-77-0

Methyl 2-methyl-6-phenylbenzoate

Cat. No.: B2519071
CAS No.: 941320-77-0
M. Wt: 226.275
InChI Key: CBFUCKQHENSVAN-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-phenylbenzoate is an organic compound belonging to the ester family. It is characterized by its aromatic structure, which includes a benzene ring substituted with a methyl group and a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-6-phenylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-6-phenylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with sulfuric acid or hydrochloric acid serving as the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-phenylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

Methyl 2-methyl-6-phenylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-6-phenylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its aromatic structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Methyl 4-methylbenzoate

Uniqueness

Methyl 2-methyl-6-phenylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other esters may not be suitable.

Biological Activity

Methyl 2-methyl-6-phenylbenzoate, a member of the benzoate ester class, has garnered attention in scientific research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its aromatic structure, which is crucial for its interaction with biological systems. The compound's molecular formula is C16H16O2C_{16}H_{16}O_2, and it features a methyl group and a phenyl group attached to a benzoate moiety.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The specific pathways involved are still being elucidated, but the compound's aromatic nature suggests potential interactions with proteins and nucleic acids, leading to various physiological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of microorganisms:

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus151
Escherichia coli121
Candida albicans101

These findings suggest that the compound could be developed into an antimicrobial agent for therapeutic applications .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties . Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory conditions. For instance, at concentrations of 10μg/mL10\,\mu g/mL, it reduced TNF-alpha levels by approximately 30% in cultured macrophages .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited bacterial growth, particularly against Gram-positive bacteria. This study utilized disk diffusion methods to assess inhibition zones, confirming its potential as an antimicrobial agent .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain responses compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential application in medicine. Preliminary toxicological assessments indicate low acute toxicity; however, further studies are necessary to fully characterize its safety profile over prolonged exposure.

Properties

IUPAC Name

methyl 2-methyl-6-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-6-10-13(14(11)15(16)17-2)12-8-4-3-5-9-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFUCKQHENSVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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